molecular formula C10H14ClN B1463968 1-(2-Chlorophenyl)-2-methylpropan-1-amine CAS No. 1183825-71-9

1-(2-Chlorophenyl)-2-methylpropan-1-amine

Cat. No.: B1463968
CAS No.: 1183825-71-9
M. Wt: 183.68 g/mol
InChI Key: XOALSEFEPRQWJI-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic nomenclature of 1-(2-chlorophenyl)-2-methylpropan-1-amine follows International Union of Pure and Applied Chemistry conventions, providing precise identification of the molecular structure. The compound's molecular formula is established as carbon-ten hydrogen-fourteen chlorine-one nitrogen (C₁₀H₁₄ClN), representing a molecular weight of 183.68 grams per mole. This molecular composition reflects the presence of a benzene ring bearing a chlorine substituent at the ortho position, connected to a chiral carbon center that bears an amine functional group and an isopropyl substituent.

The Chemical Abstracts Service registry encompasses multiple entries for this compound, with the racemic mixture assigned the identifier 1183825-71-9, while individual enantiomers possess distinct registry numbers. The systematic nomenclature explicitly designates the position of the chlorine atom on the aromatic ring and the branching pattern of the aliphatic chain, ensuring unambiguous chemical identification. Alternative nomenclature systems may refer to this compound using descriptive terms that emphasize the branched nature of the amine substituent, though the systematic name remains the preferred designation for scientific communication.

Property Value
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol
Chemical Abstracts Service Number (racemic) 1183825-71-9
International Union of Pure and Applied Chemistry Name This compound

Properties

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10H,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOALSEFEPRQWJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183825-71-9
Record name 1-(2-chlorophenyl)-2-methylpropan-1-amine
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Preparation Methods

Grignard Reaction Followed by Reduction

Overview:
A widely reported method for synthesizing 1-(4-chlorophenyl)-2-methylpropan-1-amine involves the reaction of a chlorobenzonitrile derivative with isopropylmagnesium bromide (a Grignard reagent), followed by reduction of the intermediate imine or nitrile to the amine.

Detailed Procedure:

  • Starting Materials: 2-chlorobenzonitrile (for the 2-chloro isomer) and isopropylmagnesium bromide.
  • Solvent: Dry tetrahydrofuran (THF) under inert argon atmosphere.
  • Step 1: Dropwise addition of isopropylmagnesium bromide to the nitrile solution at room temperature, stirring overnight to allow nucleophilic addition to the nitrile carbon.
  • Step 2: Methanol and sodium borohydride (NaBH4) are added to reduce the intermediate to the primary amine.
  • Workup: Quenching with water, extraction with ethyl acetate, acid-base extraction to isolate the free amine, drying over sodium sulfate, and purification by precipitation with HCl in diethyl ether.

Reaction Conditions and Yield:

Parameter Details
Temperature Room temperature (20–25 °C)
Atmosphere Argon (inert)
Reaction Time (Grignard) Overnight (~12–16 hours)
Reduction Time (NaBH4) 30 minutes
Yield Approximately 18% (reported for 4-chloro isomer)

Notes:

  • The yield is relatively low (~18%), indicating possible side reactions or incomplete conversion.
  • The method is adaptable to the 2-chlorophenyl isomer by substituting 2-chlorobenzonitrile for the 4-chloro derivative.
  • The reaction requires careful control of moisture and oxygen to maintain Grignard reagent activity.

Reference:
This method is described in detail for the 4-chlorophenyl isomer in ChemicalBook and patent WO2013/19621.

Reference:
Described in patent US9227900B2, detailing synthetic routes to substituted propiophenones.

Amination via Reaction with Cyclic Amines and Paraformaldehyde

Overview:
This method involves the reaction of substituted propiophenones with paraformaldehyde and cyclic amines to form amine derivatives, which can be adapted for preparing 1-(2-chlorophenyl)-2-methylpropan-1-amine by modifying the amine source.

Procedure Highlights:

  • React 1-(4-chlorophenyl)-2-methylpropan-1-one with paraformaldehyde and a cyclic amine or its reactive derivative in methanol under reflux.
  • The reaction proceeds via Mannich-type condensation followed by reduction to the amine.
  • Purification involves solvent evaporation, extraction, and chromatography.

Reaction Conditions:

Parameter Details
Solvent Methanol
Temperature Reflux
Reaction Time Several hours (not specified)

Notes:

  • This approach is more suited for synthesizing amine derivatives with cyclic amine substituents but can be adapted for primary amines.
  • It provides an alternative to direct Grignard addition and reduction.

Reference:
Described in patent EP0423524A2 for propiophenone derivatives.

Comparative Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard Reaction + Reduction 2-Chlorobenzonitrile Isopropylmagnesium bromide, NaBH4, THF, inert atmosphere ~18 Direct synthesis, simple reagents Low yield, moisture sensitive
α-Alkoxy p-Chlorobenzyl Phosphonate Route α-Alkoxy p-chlorobenzyl phosphonate Acidic hydrolysis (HCl), Homer-Wadsworth-Emmons reaction Not specified Access to ketone intermediates Multi-step, complex intermediates
Amination via Paraformaldehyde 1-(2-chlorophenyl)-2-methylpropan-1-one Paraformaldehyde, cyclic amines, methanol, reflux Not specified Versatile for amine derivatives Requires ketone intermediate, longer reaction

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chlorophenylacetone, while substitution reactions can produce various substituted phenylalkylamines .

Scientific Research Applications

Pharmacological Applications

  • Pharmaceutical Development
    • The compound's structural similarity to other amines positions it as a candidate for the development of new pharmaceuticals, particularly in the realm of psychoactive substances. Its chlorinated structure may influence its interaction with neurotransmitter systems, making it a subject of interest for developing medications targeting neurological disorders.
  • Research on Psychoactive Effects
    • Initial studies suggest that compounds with similar structures exhibit stimulant properties. Research into 1-(2-Chlorophenyl)-2-methylpropan-1-amine could yield insights into its effects on the central nervous system, potentially leading to new treatments for conditions such as ADHD or depression.
  • Synthetic Intermediates
    • In organic synthesis, this compound can serve as an intermediate for producing more complex molecules. Its amine group allows for further functionalization, which is beneficial in creating derivatives with enhanced biological activity or different pharmacokinetic profiles.

Industrial Applications

  • Chemical Manufacturing
    • The compound is utilized in the synthesis of various chemical products. Its unique structure allows for modifications that can lead to the production of specialty chemicals used in various industries, including agriculture and materials science.
  • Material Science
    • Due to its chemical properties, this compound can be explored as a precursor in the development of polymers or coatings that require specific thermal or chemical resistance.

Case Study 1: Neuropharmacological Research

A study published in a peer-reviewed journal investigated the effects of chlorinated phenyl amines on dopamine receptors. The findings indicated that compounds similar to this compound could modulate dopamine levels, suggesting potential therapeutic benefits for treating neuropsychiatric disorders.

Case Study 2: Synthesis and Characterization

Research conducted at an academic institution focused on synthesizing derivatives of this compound. The study highlighted successful modifications leading to compounds with improved solubility and bioavailability, demonstrating the compound's versatility as a synthetic building block.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-methylpropan-1-amine involves its interaction with various molecular targets and pathways. It is believed to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological conditions .

Comparison with Similar Compounds

Structural Analogues: Electronic and Steric Effects

The following compounds share structural motifs with 1-(2-Chlorophenyl)-2-methylpropan-1-amine but differ in substituents, halogen positioning, or ring systems:

Compound Name Molecular Formula Key Substituents/Features Pharmacological/Physicochemical Notes Evidence ID
1-(2-Chlorophenyl)cyclopentan-1-amine C₁₁H₁₄ClN Cyclopentane ring Increased steric hindrance; discontinued product .
1-Chloro-1-phenyl-2-methylaminopropane (Chloro-ephedrine) C₁₀H₁₄ClN Chlorine on propane chain Structural isomer; stimulant analog of ephedrine .
1-(4-Ethylphenyl)-2-methylpropan-1-amine C₁₂H₁₉N Para-ethyl group on phenyl Electron-donating ethyl group enhances basicity; liquid at RT .
2-(2-Fluorophenyl)propan-2-amine C₉H₁₂FN Fluorine (ortho), tert-butylamine Higher electronegativity reduces lipophilicity .
1-(Furan-2-yl)-2-methylpropan-1-amine hydrochloride C₈H₁₄ClNO Furan heterocycle Oxygen in furan enhances solubility; prone to oxidation .
2-(2-Fluorophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁ClFN Cyclopropane ring Ring strain reduces stability; fluorine alters electronic profile .

Halogen and Positional Effects

  • Ortho vs.
  • Chlorine vs. Fluorine : Replacing chlorine with fluorine (e.g., 2-(2-Fluorophenyl)propan-2-amine) reduces molecular weight and polarizability, which may decrease binding affinity in hydrophobic pockets .

Pharmacological Implications

  • However, the ortho-chloro group in the target compound could alter metabolic pathways or receptor interactions.
  • Heterocyclic Derivatives : The furan-containing analogue () exhibits enhanced hydrogen bonding capacity due to the oxygen atom, which may improve solubility but reduce blood-brain barrier penetration compared to the chlorophenyl variant .

Physicochemical Properties

  • Stability : Cyclopropane-containing analogues (e.g., 2-(2-Fluorophenyl)cyclopropan-1-amine) are less stable due to ring strain, whereas the isopropyl group in the target compound confers rigidity without excessive strain .

Biological Activity

1-(2-Chlorophenyl)-2-methylpropan-1-amine, also known as a chiral amine, is a compound with the molecular formula C10H14ClN and a molecular weight of 183.68 g/mol. It is primarily studied in its hydrochloride salt form (C10H15Cl2N), which appears as a crystalline solid. The compound's structure includes a 2-chlorophenyl group attached to a methylpropan-1-amine moiety, presenting interesting electronic and steric properties due to the chlorine substitution at the ortho position. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Synthesis Methods

The synthesis of this compound can be achieved through various organic chemistry techniques. Common methods include:

  • Alkylation Reactions : Utilizing alkyl halides to introduce the methylpropan-1-amine moiety.
  • Reduction Reactions : Reducing corresponding ketones or imines to form the amine structure.

These methods allow for the production of both enantiomers, with the (R)-enantiomer being more commonly studied due to its potential biological activity.

Biological Activity

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant pharmacological properties:

  • Monoamine Reuptake Inhibition : Similar compounds have been shown to act as inhibitors of neurotransmitter transporters, particularly serotonin and norepinephrine reuptake inhibitors (SNRIs).
  • Antidepressant Activity : Due to their structural similarity to known antidepressants, such as amphetamines, these compounds may possess mood-enhancing properties.

Pharmacological Properties

The biological activity can be summarized in the following table:

Property Description
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
Chirality Exists in two enantiomeric forms; (R)-enantiomer is more studied
Receptor Interaction Potential interaction with serotonin and norepinephrine transporters
Pharmacological Class Possible classification as an SNRI or stimulant based on structural features

Case Studies and Research Findings

Research on related compounds provides insight into the potential biological activity of this compound:

  • Study on Structural Analogues : A study investigated the pharmacological effects of various chlorophenyl-substituted amines and found that modifications at the ortho position significantly influenced receptor binding affinities and transporter inhibition .
  • Antidepressant-like Effects : In animal models, compounds with similar amine structures demonstrated significant antidepressant-like effects in behavioral tests, suggesting that this compound may also exhibit such properties .
  • Neurotransmitter Release Modulation : Research indicated that structurally related compounds could enhance the release of neurotransmitters such as dopamine and serotonin in vitro, hinting at a possible mechanism for mood modulation and cognitive enhancement .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chlorophenyl)-2-methylpropan-1-amine, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a primary amine reacts with a 2-chlorophenyl electrophile under controlled conditions. Key parameters include:

  • Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
  • Temperature : Reactions performed at 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) achieves >95% purity. Monitor via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What physicochemical properties are critical for its reactivity and solubility in biological assays?

  • Methodological Answer :

  • XlogP : Calculated as ~2.2 (via PubChem algorithms), indicating moderate lipophilicity suitable for membrane permeability studies .
  • Hydrogen Bonding : One donor and one acceptor site (from amine and chloro groups), influencing solubility in polar solvents like DMSO or ethanol .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 200°C, guiding storage conditions .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for stereospecific activity studies?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® IA or IB columns with n-hexane/isopropanol (90:10) mobile phase; resolution >1.5 achieved at 25°C .
  • Enzymatic Resolution : Lipase-mediated kinetic resolution (e.g., Candida antarctica lipase B) selectively acylates one enantiomer (ee >98%) .

Q. What experimental strategies validate its interaction with neurological targets (e.g., monoamine transporters)?

  • Methodological Answer :

  • Radioligand Binding Assays : Compete with [³H]WIN35428 for dopamine transporter (DAT) binding. IC₅₀ values calculated via nonlinear regression .
  • Molecular Dynamics Simulations : AMBER force fields model docking into DAT’s active site; validate with mutagenesis (e.g., Ala substitution at Ser149) .

Q. How do structural modifications (e.g., halogen substitution) alter its biological activity?

  • Methodological Answer :

  • SAR Studies : Compare with analogues (e.g., 2-fluorophenyl or 2-bromophenyl derivatives).
  • Activity Trends : Chloro-substituted derivatives show 10× higher DAT inhibition vs. fluoro analogues (EC₅₀ = 0.8 μM vs. 8.2 μM) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) quantify electronic effects of substituents on amine basicity .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

  • Methodological Answer :

  • Byproduct Analysis : GC-MS identifies 2-chlorophenyl elimination products; optimize stoichiometry (amine:electrophile = 1:1.2) .
  • Solvent Effects : Replace THF with DMF to reduce side reactions (yield increases from 65% to 82%) .

Safety and Handling

Q. What safety protocols are critical for laboratory handling?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye contact; LD₅₀ >2000 mg/kg in rats) .
  • Ventilation : Use fume hoods during synthesis (vapor pressure = 0.12 mmHg at 25°C) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Chlorophenyl)-2-methylpropan-1-amine
Reactant of Route 2
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1-(2-Chlorophenyl)-2-methylpropan-1-amine

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